molecular formula C23H21BrN2O2 B12146855 9-Bromo-2-(furan-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(furan-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12146855
M. Wt: 437.3 g/mol
InChI Key: QDIIWHWKYDTZPI-UHFFFAOYSA-N
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Description

9-Bromo-2-(furan-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. This scaffold is substituted with a bromine atom at position 9, a furan-2-yl group at position 2, and a 4-(propan-2-yl)phenyl moiety at position 3. The compound’s structural complexity and substituent diversity make it a candidate for pharmaceutical and materials science research, particularly in screening for bioactivity or optoelectronic properties .

Properties

Molecular Formula

C23H21BrN2O2

Molecular Weight

437.3 g/mol

IUPAC Name

9-bromo-2-(furan-2-yl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H21BrN2O2/c1-14(2)15-5-7-16(8-6-15)23-26-20(13-19(25-26)22-4-3-11-27-22)18-12-17(24)9-10-21(18)28-23/h3-12,14,20,23H,13H2,1-2H3

InChI Key

QDIIWHWKYDTZPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-2-(furan-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and 4-(propan-2-yl)phenyl precursors. These precursors are then subjected to a series of reactions, including bromination, cyclization, and condensation, to form the final compound. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and high yield. The industrial synthesis may also incorporate purification steps such as recrystallization, chromatography, or distillation to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the bromine atom, resulting in the formation of the corresponding hydrogenated derivative.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

The major products formed from these reactions include various substituted derivatives, such as amino, thiol, or hydroxyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules. Researchers utilize it as a reagent for synthesizing derivatives that may exhibit enhanced properties or novel functionalities.

The potential biological activities of 9-Bromo-2-(furan-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine have been explored in several studies:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structural features could interact with microbial cell membranes or metabolic pathways.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in anti-inflammatory drug development.
  • Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cells. Mechanistic studies are ongoing to elucidate its action on specific molecular targets involved in cancer progression.

Medicinal Chemistry

In medicinal chemistry, the compound is being evaluated for its therapeutic potential against various diseases. Its unique chemical properties may allow it to interact with biological targets effectively, leading to the development of new therapeutic agents.

Material Science

The compound's distinctive properties also make it suitable for applications in material science. It can be used in the development of advanced materials such as polymers and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-Bromo-2-(furan-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine () C₂₂H₁₆BrFN₂O 423.285 2 : Phenyl; 5 : 4-Fluorophenyl; 9 : Bromo Potential pharmacological activity inferred from fluorophenyl groups .
9-Bromo-2-(4-ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-... () Likely C₂₇H₂₆BrN₂O₂ ~500–550 2 : 4-Ethoxyphenyl; 5 : 4-Isopropylphenyl; 9 : Bromo Ethoxy group may enhance lipophilicity, relevant to CNS drug design .
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... () C₂₃H₁₈BrFN₂O 437.304 2 : 4-Methylphenyl; 5 : 4-Fluorophenyl; 9 : Bromo Methyl and fluoro substituents balance electronic effects for stability .
5-(1,3-Benzodioxol-5-yl)-9-bromo-2-phenyl-... () C₂₃H₁₆BrN₂O₃ 471.290 2 : Phenyl; 5 : 1,3-Benzodioxol-5-yl; 9 : Bromo Benzodioxole moiety could confer antioxidant or neuroprotective activity .
9-Bromo-2-(4-methylphenyl)-5-(3-pyridyl)-... () C₂₄H₁₉BrN₄O 475.340 2 : 4-Methylphenyl; 5 : 3-Pyridyl; 9 : Bromo Pyridyl group enhances solubility and metal-coordination potential for catalysis .

Substituent Effects on Properties

  • Bromine at position 9 (common to all compounds) facilitates further functionalization via Suzuki-Miyaura couplings .
  • Electron-Donating Groups (EDGs): Ethoxy () and methoxy () groups improve lipophilicity, impacting membrane permeability in drug candidates .
  • Heterocyclic Substituents:

    • Furan-2-yl (target compound) and pyridyl () groups contribute to π-stacking interactions, relevant to materials science or enzyme inhibition .

Biological Activity

The compound 9-Bromo-2-(furan-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a pyrazolo-benzoxazine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H20BrN2O2\text{C}_{19}\text{H}_{20}\text{Br}\text{N}_{2}\text{O}_{2}

This structure features a bromine atom attached to a furan ring and a dihydropyrazolo framework that contributes to its biological properties.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of 9-Bromo-2-(furan-2-yl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is primarily associated with its anticancer potential.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. The compound has been evaluated for its cytotoxic effects against several cancer types.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the compound against MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) cell lines. The results indicated significant cytotoxic effects with IC50 values ranging from 10 µM to 30 µM across different cell lines .
    Cell LineIC50 (µM)Reference
    MCF715
    A54925
    HepG220
  • Mechanisms of Action :
    • The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic protein levels .
    • Additionally, the compound exhibited cell cycle arrest at the G0/G1 phase, which is critical for inhibiting cancer cell proliferation .
  • In Vivo Studies :
    • In vivo models demonstrated that treatment with this compound significantly reduced tumor sizes in xenograft models of breast and lung cancer. Tumor growth inhibition was observed to be up to 60% compared to control groups .

Additional Biological Activities

Besides anticancer properties, preliminary studies suggest potential anti-inflammatory and antimicrobial activities. For instance:

  • Anti-inflammatory Activity : The compound showed promising results in reducing inflammatory markers in animal models of arthritis.
  • Antimicrobial Activity : Some derivatives of pyrazole compounds have demonstrated moderate antibacterial activity against Gram-positive bacteria .

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